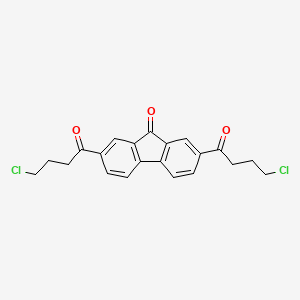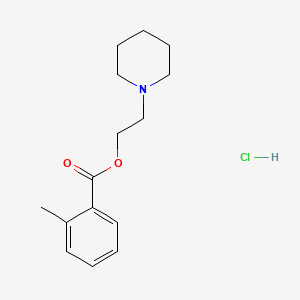
2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride typically involves the reaction of 2-methylbenzoic acid with 2-(piperidin-1-yl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester linkage between the carboxyl group of 2-methylbenzoic acid and the hydroxyl group of 2-(piperidin-1-yl)ethanol. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted piperidine derivatives or benzoate esters.
Aplicaciones Científicas De Investigación
2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzoate ester group may also play a role in the compound’s biological effects by influencing its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
2-Methylbenzoic Acid: A benzoic acid derivative with a methyl group at the 2-position.
2-(Piperidin-1-yl)ethanol: A piperidine derivative with an ethanol group.
Uniqueness
2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride is unique due to the combination of the piperidine ring and the benzoate ester group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications .
Propiedades
Número CAS |
90259-25-9 |
|---|---|
Fórmula molecular |
C15H22ClNO2 |
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl 2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-13-7-3-4-8-14(13)15(17)18-12-11-16-9-5-2-6-10-16;/h3-4,7-8H,2,5-6,9-12H2,1H3;1H |
Clave InChI |
ZZUWETJICMKLBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)OCCN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


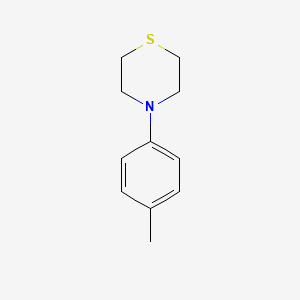
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
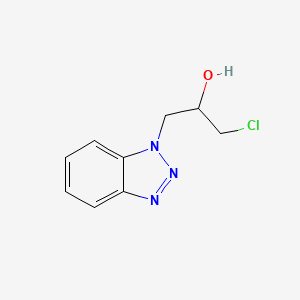
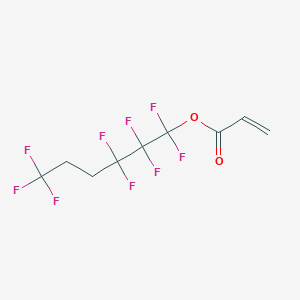
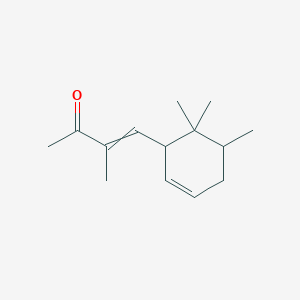
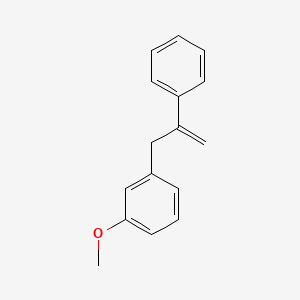
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
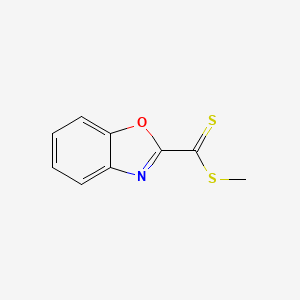
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
